Methyl 2-bromo-1-methylcyclopropane-1-carboxylate
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Overview
Description
Methyl 2-bromo-1-methylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol. This compound is known for its applications in various scientific research and industrial processes.
Preparation Methods
The synthesis of Methyl 2-bromo-1-methylcyclopropane-1-carboxylate typically involves the bromination of methyl 1-methylcyclopropane-1-carboxylate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-bromo-1-methylcyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents can convert the compound into carboxylic acids or other oxidized products.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-bromo-1-methylcyclopropane-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-1-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, often facilitating the formation of covalent bonds with the target molecules . The pathways involved depend on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-bromo-1-methylcyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1-methylcyclopropane-1-carboxylate: This compound lacks the bromine atom and has different reactivity and applications.
2-Bromo-1-methylcyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a methyl ester, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
methyl 2-bromo-1-methylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-6(3-4(6)7)5(8)9-2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHRBUGQFSFNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104725-21-5 |
Source
|
Record name | methyl 2-bromo-1-methylcyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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